molecular formula C10H6Cl2N2S B14875001 4,5-dichloro-2-phenylpyridazine-3(2H)-thione

4,5-dichloro-2-phenylpyridazine-3(2H)-thione

Cat. No.: B14875001
M. Wt: 257.14 g/mol
InChI Key: FDWMSMVMRBVUCI-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-phenylpyridazine-3(2H)-thione is an organic compound belonging to the pyridazine family It is characterized by the presence of two chlorine atoms and a phenyl group attached to a pyridazine ring, with a thione group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-phenylpyridazine-3(2H)-thione typically involves the reaction of phenylhydrazine with mucochloric acid, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents such as ethanol or acetic acid, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-phenylpyridazine-3(2H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

4,5-Dichloro-2-phenylpyridazine-3(2H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-phenylpyridazine-3(2H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-phenylpyridazine-3-one: Similar structure but with a ketone group instead of a thione group.

    2-Phenyl-4,5-dichloro-2,3-dihydropyridazine-3-one: A dihydro derivative with similar substituents.

Uniqueness

4,5-Dichloro-2-phenylpyridazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H6Cl2N2S

Molecular Weight

257.14 g/mol

IUPAC Name

4,5-dichloro-2-phenylpyridazine-3-thione

InChI

InChI=1S/C10H6Cl2N2S/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H

InChI Key

FDWMSMVMRBVUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C(=C(C=N2)Cl)Cl

Origin of Product

United States

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